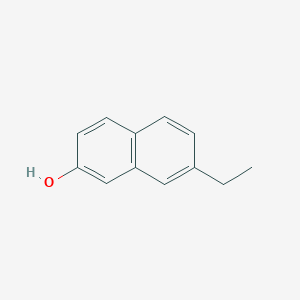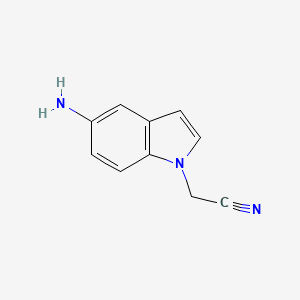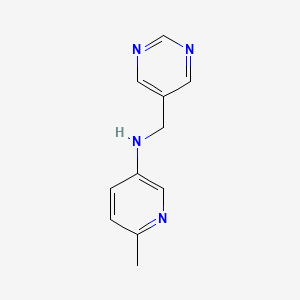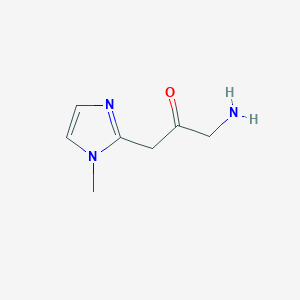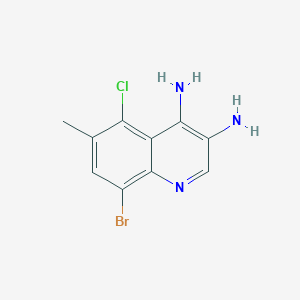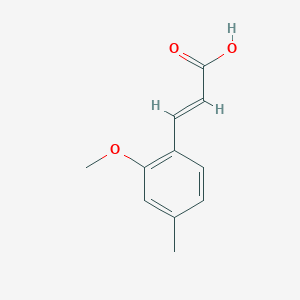
(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-(2-methoxy-4-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and as an intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of methoxy and methyl substitutions on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate for various applications.
作用機序
The mechanism of action of (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with an additional methoxy group, which may influence its biological activity and chemical reactivity.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound is closely related and shares similar functional groups, making it a useful comparison for studying structure-activity relationships.
Uniqueness: The unique combination of methoxy, methyl, and propenoic acid moieties in (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid provides distinct chemical and biological properties
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
(E)-3-(2-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)10(7-8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ |
InChIキー |
LCNUVOCDAGKXTH-AATRIKPKSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)OC |
正規SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


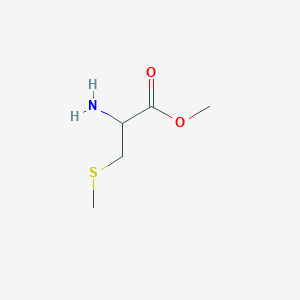

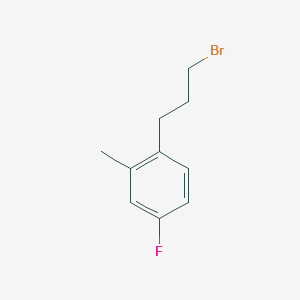
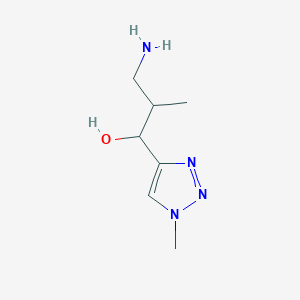
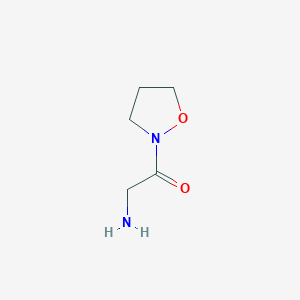
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
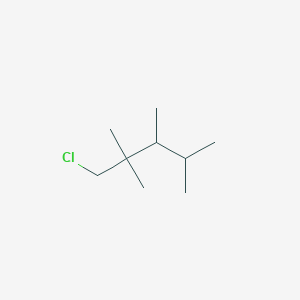
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
